![molecular formula C20H17N3O4 B5139319 4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)

4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

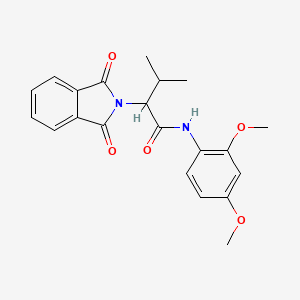

The compound “4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a nitrophenyl group, which is a common functional group in organic chemistry, often used in the synthesis of dyes and pharmaceuticals .

Chemical Reactions Analysis

The nitrophenyl group in the molecule can undergo various reactions, including reduction to aminophenyl group . The piperazine ring can also participate in various reactions, including alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a piperazine ring could increase solubility in water . The nitro group in the nitrophenyl group is electron-withdrawing, which could affect the compound’s reactivity .科学的研究の応用

Medicinal Chemistry

Compound 1: serves as a precursor for the corresponding 4-thiomorpholinoaniline , which is a valuable building block in medicinal chemistry . Researchers have explored its potential in several therapeutic areas:

a. Antidiabetic Drugs: The thiomorpholine group in compound 1 has been investigated for its role in antidiabetic drug development. Modifications involving this compound may lead to novel treatments for diabetes.

b. Antimigraine Drugs: Researchers have explored the use of compound 1 in developing antimigraine medications. Its structural features could contribute to alleviating migraine symptoms.

c. Kinase Inhibitors: Compound 1 has been studied as a scaffold for designing kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases related to abnormal kinase activity.

d. Reverse Transcriptase Inhibitors: In the context of antiviral research, compound 1 derivatives may serve as reverse transcriptase inhibitors. These compounds target viral enzymes involved in RNA synthesis.

e. Antibiotics: The thiomorpholine moiety in compound 1 offers a unique modification site for antibiotic development. Researchers explore its potential against bacterial infections.

f. Antifungal and Antimycobacterial Agents: Compound 1 derivatives have been evaluated for their antifungal and antimycobacterial properties. These applications are essential in combating fungal and mycobacterial infections.

Nanocatalysis

Recent studies have shown that gold nanoparticle-decorated earth-abundant clay nanotubes (AuNPs-HNT) can efficiently catalyze the reduction of compound 1 to 4-morpholinoaniline (MAN) . This reaction occurs in the presence of NaBH4 without the formation of by-products . The catalytic efficiency of AuNPs-HNT makes it a promising system for green and sustainable chemical transformations.

Radiofluorination

Compound 1 has also found relevance in radiochemistry. Researchers have employed pre-activated esters (such as compound 1) for direct, one-step radiofluorination of peptides. This approach allows efficient labeling with fluorine-18 for PET imaging applications .

Safety and Hazards

作用機序

Target of Action

The primary target of the compound “4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

特性

IUPAC Name |

4-[4-(4-nitrophenyl)piperazin-1-yl]naphthalene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-19-13-18(16-3-1-2-4-17(16)20(19)25)22-11-9-21(10-12-22)14-5-7-15(8-6-14)23(26)27/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLOTCDEPUFVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=O)C(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Nitrophenyl)piperazino]-1,2-naphthalenedione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)

![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)

![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)

![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)

![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)

![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)

![N-cyclopropyl-N'-(2-methyl-2-propen-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5139337.png)